Benzil-D10
Overview
Description
Benzil-D10, also known as 1,2-diphenylethane-1,2-dione, is a deuterated form of benzil. It is an organic compound with the molecular formula C14H10O2. This compound is characterized by the presence of two adjacent carbonyl groups flanked by two phenyl rings. This compound is commonly used in various scientific research applications due to its unique properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzil-D10 can be synthesized through the oxidation of benzoin. One common method involves the use of concentrated nitric acid as the oxidizing agent. The reaction is carried out by heating benzoin with nitric acid in a round-bottomed flask until the evolution of nitrogen oxides ceases. The reaction mixture is then poured into cold water to precipitate the yellow solid benzil, which is subsequently filtered and recrystallized from ethanol .
Industrial Production Methods
Industrial production of this compound typically involves the same oxidation process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve the use of alternative oxidizing agents such as iodine in the presence of water, which provides a more environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
Benzil-D10 undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form benzilic acid through the benzilic acid rearrangement reaction.
Reduction: This compound can be reduced to benzoin using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions where one of the phenyl groups is replaced by another substituent under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium hydroxide in aqueous solution.
Reduction: Sodium borohydride in ethanol.
Substitution: Various electrophiles in the presence of catalysts.
Major Products Formed
Benzilic acid: Formed from the oxidation of this compound.
Benzoin: Formed from the reduction of this compound.
Scientific Research Applications
Benzil-D10 is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a photoinitiator in polymer chemistry for the free-radical curing of polymer networks.
Biology: Employed in the synthesis of biologically active compounds such as quinoxalines and benzimidazoles, which have various pharmacological activities
Medicine: Utilized in the development of drugs and therapeutic agents due to its ability to undergo specific chemical transformations.
Industry: Used in the production of dyes, sensitizers in organic photovoltaics, and fluorescence probes.
Mechanism of Action
The mechanism of action of benzil-D10 involves its ability to undergo photochemical reactions. When exposed to ultraviolet radiation, this compound decomposes to form free-radical species, which can initiate polymerization reactions. This property makes it an effective photoinitiator in polymer chemistry . Additionally, the compound’s ability to participate in oxidation and reduction reactions allows it to be used in various synthetic pathways.
Comparison with Similar Compounds
Benzil-D10 is similar to other diketones such as benzil, diacetyl, and glyoxal. its deuterated nature provides enhanced stability and unique isotopic labeling, making it valuable in research applications. Compared to benzil, this compound offers improved performance in photoinitiation and reduced side reactions due to the presence of deuterium atoms .
List of Similar Compounds
Benzil: 1,2-diphenylethane-1,2-dione.
Diacetyl: 2,3-butanedione.
Glyoxal: Ethanedial.
This compound stands out due to its unique isotopic composition and enhanced stability, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1,2-bis(2,3,4,5,6-pentadeuteriophenyl)ethane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURBFLDFSFBTLW-LHNTUAQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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